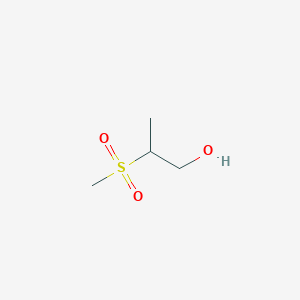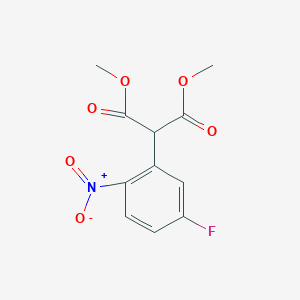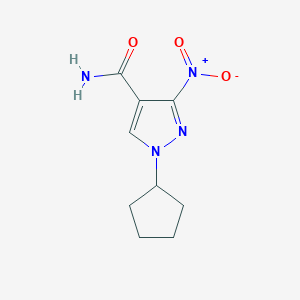![molecular formula C15H10BrN3O3 B2613905 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate CAS No. 453514-93-7](/img/structure/B2613905.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 4-oxobenzo[d][1,2,3]triazin . These types of compounds have been studied for their potential as anti-Alzheimer agents .
Chemical Reactions Analysis
Again, while specific information on this compound is lacking, related compounds have been synthesized and evaluated for their biological activity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research efforts have led to the synthesis and detailed structural analysis of compounds closely related to "(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate." For example, a study by Fun et al. (2011) delved into the synthesis of a compound with a similar structure, highlighting its crystallographic characteristics and the inclination angles between various rings within the molecule. This study illustrates the meticulous approach to understanding the molecular geometry and interactions that govern the stability and reactivity of such compounds (Fun, Quah, Nithinchandra, & Kalluraya, 2011).
Biological Evaluation and Applications
The biological evaluation of derivatives of the compound has been a focal point of research, exploring their potential applications. One study by El‐Badawi et al. (2002) synthesized novel N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and fused rings with the 1,2,4-triazine ring, investigating their biological activity. This highlights the interest in leveraging the structural attributes of these compounds for biological and possibly therapeutic applications (El‐Badawi, El-Barbary, Lokshaa, & El-Daly, 2002).
Antimicrobial and Anticancer Properties
Further research has identified the antimicrobial and anticancer properties of related triazinone derivatives. Studies have synthesized novel compounds exploring their potential as antimicrobial agents, demonstrating promising activity against various strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial therapies (Kaneria, Thumar, Ladva, & Vadodaria, 2016). Additionally, compounds have shown significant anticancer activities in vitro, indicating their potential utility in cancer treatment research (Saad & Moustafa, 2011).
Mécanisme D'action
Target of Action
The primary targets of the compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain.
Mode of Action
This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain.
Biochemical Pathways
The inhibition of AChE and BuChE by this compound affects the cholinergic pathway . This pathway is responsible for the transmission of signals in the brain. By preventing the breakdown of acetylcholine, the compound enhances signal transmission, which can have various downstream effects, particularly in the context of neurodegenerative disorders like Alzheimer’s disease.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of acetylcholine levels in the brain . By inhibiting AChE and BuChE, the compound prevents the breakdown of acetylcholine, leading to increased signal transmission in the brain.
Propriétés
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3/c16-11-7-5-10(6-8-11)15(21)22-9-19-14(20)12-3-1-2-4-13(12)17-18-19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCXRBZMBVPLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613822.png)

![2-[2-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B2613826.png)


![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2613830.png)


![N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2613834.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2613838.png)

![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2613842.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2613845.png)
